
(3-Aminopropyl)trimethylsilane hydrochloride
Vue d'ensemble
Description
“(3-Aminopropyl)trimethylsilane hydrochloride” is a chemical compound with the CAS Number: 18187-16-1 . It has a molecular weight of 167.75 and is typically in powder form .
Molecular Structure Analysis
The molecular structure of “(3-Aminopropyl)trimethylsilane hydrochloride” consists of a total of 24 bonds, including 7 non-H bonds, 3 rotatable bonds, and 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis
Aminosilanes, like “(3-Aminopropyl)trimethylsilane hydrochloride”, are known to functionalize substrates with alkoxysilane molecules . They are mainly used as a silane coupling agent for the surface modification of a variety of nanomaterials .Physical And Chemical Properties Analysis
“(3-Aminopropyl)trimethylsilane hydrochloride” has a melting point range of 183-187 degrees Celsius . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .Applications De Recherche Scientifique
Catalysis
This compound is used in catalytic processes, such as in the conversion of CO2 and CO to CH4, which is important for environmental applications like carbon capture and storage. It acts as a dual-role reagent for bridging between metal ions and support materials, as well as forming a mesoporous SiO2 matrix .
Surface Modification
It is widely employed for the surface modification of silica nanoparticles, which is crucial in various fields including biomedicine and agriculture. The primary amine group upon silane condensation generates a positive charge, which is beneficial for certain applications .
Adsorption
The amino functionalized mesoporous silica, which can be created using this compound, shows promise as an adsorbent for the removal of heavy metals like chromium from aqueous solutions .
Hybrid Polymer Coating
It serves as a precursor in the development of silane/acrylate hybrid polymer coatings through sol–gel techniques for anti-corrosive applications. This involves modification with other compounds and subsequent polymerization to obtain hybrid materials .
Mécanisme D'action
Target of Action
(3-Aminopropyl)trimethylsilane hydrochloride, also known as APTMS, is an organosilicon compound that is frequently used in the process of silanization . The primary targets of APTMS are surfaces that need to be functionalized, particularly metal oxides such as silica and titania .
Mode of Action
APTES acts as a dual-role reagent for the bidirectional bridging between Pd 2+ and AlOOH/Al, as well as the formation of SiO2 matrix and mesopores . It is employed in the formation of nanostructures assembled onto monolithic AlOOH/Al nanoarrays . This interaction results in the formation of a well-formed SiO2 shell and abundant mesopores during the thermal decomposition of APTMS .
Biochemical Pathways
The biochemical pathways affected by APTMS primarily involve the formation of covalent bonds between the APTMS and the target surfaces. For instance, APTMS can covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) . This process involves the treatment of thermoplastics with oxygen plasma to functionalize surface molecules, followed by coating with an aqueous 1% by volume APTMS solution .
Pharmacokinetics
It’s known that aptms is a solid at room temperature and has a molecular weight of 16775 g/mol .
Result of Action
The result of APTMS action is the formation of a stable, covalent bond within 2 minutes when it is used with PDMS . This bond forms between the APTMS-functionalized surface and the oxygen plasma-treated PDMS surface . This process is used to create a variety of nanostructures for various applications .
Safety and Hazards
“(3-Aminopropyl)trimethylsilane hydrochloride” is classified under the GHS07 pictogram, with a signal word of "Warning" . It’s important to keep the product and empty container away from heat and sources of ignition due to the risk of ignition . Thermal decomposition can lead to the release of irritating gases and vapors .
Orientations Futures
Aminosilanes, like “(3-Aminopropyl)trimethylsilane hydrochloride”, have potential applications in various fields due to their ability to functionalize surfaces with alkoxysilane molecules . They can be used for covalent attaching of organic films to metal oxides such as silica and titania , which could be beneficial in the development of new materials and technologies.
Propriétés
IUPAC Name |
3-trimethylsilylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOYWYEPZWWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



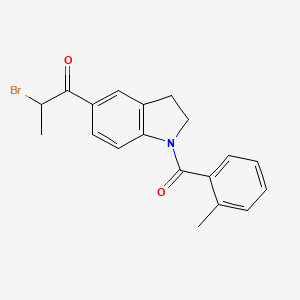
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)
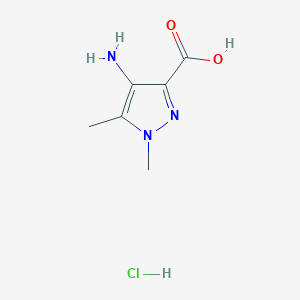
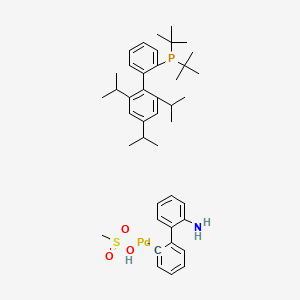
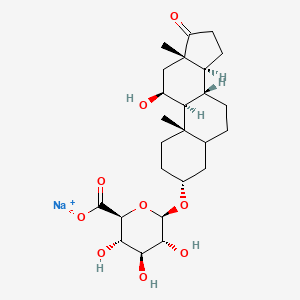
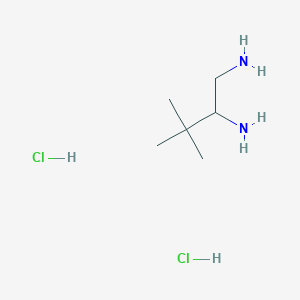
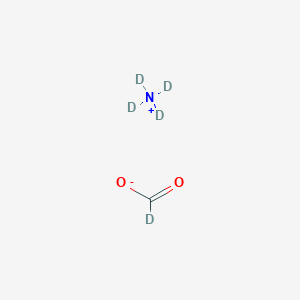

amine](/img/structure/B1381013.png)

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
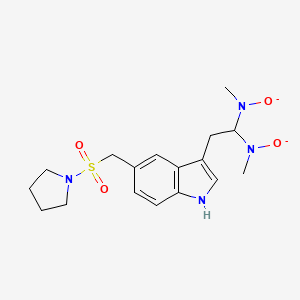
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)